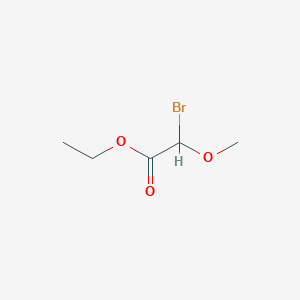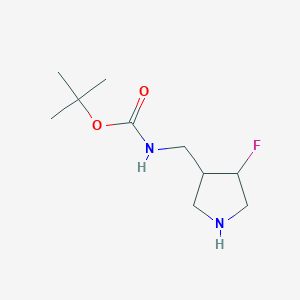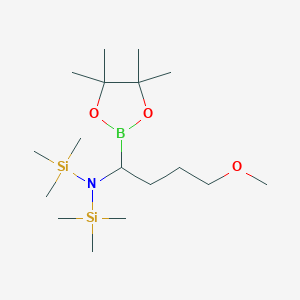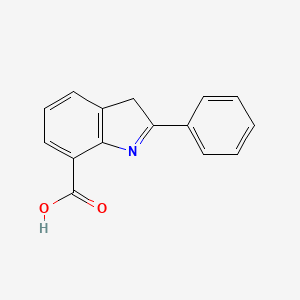
Acetic acid, 2-bromo-2-methoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is an organic compound with the molecular formula C6H11BrO3. It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a bromine atom and the hydroxyl group is replaced by a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-bromo-2-methoxy-, ethyl ester typically involves the bromination of acetic acid derivatives. One common method involves the reaction of acetic acid with bromine in the presence of acetic anhydride and pyridine to form bromoacetic acid. This intermediate is then reacted with ethanol in the presence of sulfuric acid to produce the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-bromo-2-methoxy-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Substituted acetic acid derivatives.
Hydrolysis: Acetic acid and ethanol.
Oxidation and Reduction: Corresponding acids or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of agrochemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of acetic acid, 2-bromo-2-methoxy-, ethyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, bromo-, ethyl ester: Similar structure but lacks the methoxy group.
Acetic acid, methoxy-, ethyl ester: Similar structure but lacks the bromine atom.
Bromoacetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and properties. This makes it a versatile reagent in organic synthesis and valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C5H9BrO3 |
|---|---|
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-methoxyacetate |
InChI |
InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
APCUBDDQHWZUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)


![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)





![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
